molecular formula C9H13N3O B14575756 6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one CAS No. 61191-20-6

6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one

Cat. No.: B14575756
CAS No.: 61191-20-6
M. Wt: 179.22 g/mol
InChI Key: LRKUPAAEAPWHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a hydrazinylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one typically involves the condensation of 6-methyl-2-pyridone with an appropriate hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of the hydrazinylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

61191-20-6

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-methyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyridin-2-one

InChI

InChI=1S/C9H13N3O/c1-6(2)11-12-8-4-7(3)10-9(13)5-8/h4-5H,1-3H3,(H2,10,12,13)

InChI Key

LRKUPAAEAPWHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NN=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.